molecular formula C6H11ClOS B14325298 [(2-Methylpropyl)sulfanyl]acetyl chloride CAS No. 105877-89-2

[(2-Methylpropyl)sulfanyl]acetyl chloride

Katalognummer: B14325298
CAS-Nummer: 105877-89-2
Molekulargewicht: 166.67 g/mol
InChI-Schlüssel: IRBODLRQEIXNCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Methylpropyl)sulfanyl]acetyl chloride is an organic compound with the molecular formula C6H11ClOS. It is a derivative of acetyl chloride, where the acetyl group is substituted with a (2-methylpropyl)sulfanyl group. This compound is used in various chemical reactions and has applications in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

[(2-Methylpropyl)sulfanyl]acetyl chloride can be synthesized through the reaction of [(2-methylpropyl)sulfanyl]acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Methylpropyl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of [(2-Methylpropyl)sulfanyl]acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. The sulfur atom in the [(2-methylpropyl)sulfanyl] group can also participate in various chemical interactions, influencing the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the [(2-methylpropyl)sulfanyl] group, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This makes it a valuable reagent in organic synthesis and various research applications .

Eigenschaften

CAS-Nummer

105877-89-2

Molekularformel

C6H11ClOS

Molekulargewicht

166.67 g/mol

IUPAC-Name

2-(2-methylpropylsulfanyl)acetyl chloride

InChI

InChI=1S/C6H11ClOS/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3

InChI-Schlüssel

IRBODLRQEIXNCD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CSCC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.